Isoquinoline-6-carbohydrazide
Overview
Description
Isoquinoline-6-carbohydrazide is a heterocyclic organic compound derived from isoquinoline Isoquinoline itself is a structural isomer of quinoline and is known for its aromatic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoquinoline-6-carbohydrazide can be synthesized through several methods. One common approach involves the reaction of isoquinoline-6-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows:
- Dissolve isoquinoline-6-carboxylic acid in an appropriate solvent such as ethanol.
- Add hydrazine hydrate to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and isolate the product by filtration or crystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Isoquinoline-6-carbohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline-6-carboxylic acid derivatives, while substitution reactions can produce various this compound derivatives with different functional groups.
Scientific Research Applications
Isoquinoline-6-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research has explored its use in the development of anticancer and antimicrobial agents.
Industry: It can be used in the synthesis of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of isoquinoline-6-carbohydrazide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved can vary based on the specific biological system and target.
Comparison with Similar Compounds
Isoquinoline-6-carbohydrazide can be compared with other similar compounds, such as:
Isoquinoline-6-carboxylic acid: The precursor to this compound, used in similar synthetic applications.
Quinoline derivatives: Structural isomers with different chemical properties and applications.
Hydrazine derivatives: Compounds with similar functional groups but different core structures.
Properties
IUPAC Name |
isoquinoline-6-carbohydrazide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-13-10(14)8-1-2-9-6-12-4-3-7(9)5-8/h1-6H,11H2,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKXYNLCCIWITL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1C(=O)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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